molecular formula C13H8F3N B11877902 2-(Trifluoromethyl)naphthalene-4-acetonitrile

2-(Trifluoromethyl)naphthalene-4-acetonitrile

Cat. No.: B11877902
M. Wt: 235.20 g/mol
InChI Key: UMZCIHMZQGPABB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-4-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)naphthalene-4-acetonitrile may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-4-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-4-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Uniqueness

2-(Trifluoromethyl)naphthalene-4-acetonitrile is unique due to the presence of both a trifluoromethyl group and a naphthalene ring, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[3-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)11-7-9-3-1-2-4-12(9)10(8-11)5-6-17/h1-4,7-8H,5H2

InChI Key

UMZCIHMZQGPABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)(F)F

Origin of Product

United States

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